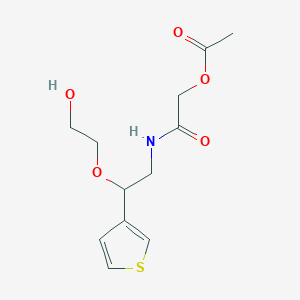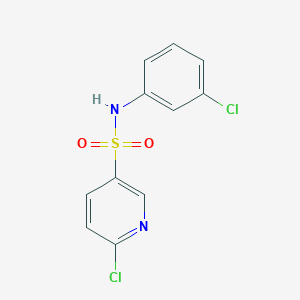![molecular formula C22H16ClNS B2503468 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline CAS No. 477867-86-0](/img/structure/B2503468.png)
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is a heterocyclic compound that includes a quinoline core structure with chlorophenyl and methylphenylsulfanyl substituents. While the specific compound is not directly discussed in the provided papers, related structures have been studied, which can give insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related quinoline compounds involves the condensation of 2-chloro-3-formyl quinoline with various acetophenones to form chalcones, which can further react to form a variety of derivatives, including pyrazoline derivatives . Although the exact synthesis route for this compound is not provided, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the methylphenylsulfanyl group.
Molecular Structure Analysis
The molecular structure of related quinoline compounds has been determined using Density Functional Theory (DFT) calculations and compared with X-ray data of similar molecules . These studies provide valuable information on the optimized molecular structure, which can be used to predict the structure of this compound. Additionally, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, indicating the attractive interaction between ortho-situated heteroatoms . This information could be relevant when considering the molecular interactions within the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be inferred from studies on similar compounds. For instance, chalcones derived from quinoline can react with bromine to form dibromides and with hydrazine hydrate to yield pyrazoline derivatives . These reactions suggest that the compound may also participate in similar chemical transformations, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements . These methods provide insights into the charge distributions, electronic interactions, and stabilization energies within the molecule. Additionally, the antibacterial activities of synthesized quinoline derivatives against various bacterial strains have been screened, indicating potential biological applications . The physical and chemical properties of this compound could be analyzed using similar techniques to determine its potential applications.
科学的研究の応用
1. Potential Antileukotrienic Agents
Jampílek et al. (2004) synthesized derivatives similar to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline, exploring their potential as antileukotrienic drugs. They discussed the specific conditions required for catalytic hydrogenation in the presence of sulfanyl groups and evaluated the antiplatelet activity of these substances (Jampílek et al., 2004).
2. Optical and Structural Properties
The structural and optical properties of related quinoline derivatives have been studied by Zeyada et al. (2016). They analyzed the effects of different substitutions on the quinoline structure, including chlorophenyl groups, on the optical characteristics of the compounds (Zeyada et al., 2016).
3. Inhibition Efficiencies in Corrosion Protection
Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, including compounds similar to the this compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. They correlated the molecular structure with inhibition efficiency through quantum chemical parameters (Zarrouk et al., 2014).
4. Fluorophores and Biological Systems Studies
Research by Aleksanyan and Hambardzumyan (2014) suggests that sulfur-containing quinoline derivatives exhibit potential as fluorophores and antioxidants. These compounds are of interest for studying various biological systems (Aleksanyan & Hambardzumyan, 2014).
5. Nonlinear Optical Properties and Electronic Analysis
Wazzan et al. (2016) investigated the structural parameters and nonlinear optical (NLO) properties of quinoline-based derivatives. They employed density functional theory (DFT) calculations to explore the molecular structure, spectroscopic data, and NLO properties (Wazzan et al., 2016).
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-21-14-17-4-2-3-5-20(17)24-22(21)16-8-10-18(23)11-9-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMXVORVNOPFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)
![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)








![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)